Hydrodesulfurization (HDS) Reactivity: Meta vs. Para vs. Ortho Methoxybenzenethiol
In a comparative hydrodesulfurization (HDS) study over a molybdenum sulfide catalyst at 200°C and 40 atm H2, 3-methoxybenzenethiol demonstrated significantly lower reactivity compared to its para- and ortho-substituted analogs. The ease of C-S bond cleavage followed the order: para > ortho > meta [1]. This order is attributed to the electron-donating resonance effect of the methoxy group, which is maximized when the group is in the para or ortho position relative to the thiol, thereby increasing electron density on the sulfur atom and promoting catalyst adsorption. The meta position, lacking this direct resonance pathway, results in a less reactive thiol [1].
| Evidence Dimension | Relative ease of C-S bond cleavage in hydrodesulfurization |
|---|---|
| Target Compound Data | Ranked 3rd (least reactive) among the three methoxybenzenethiol isomers |
| Comparator Or Baseline | 4-methoxybenzenethiol (most reactive), 2-methoxybenzenethiol (intermediate) |
| Quantified Difference | Reactivity order: para (4-) > ortho (2-) > meta (3-) |
| Conditions | Batch reactor, Mo sulfide catalyst, 200°C, H2 at 40 atm |
Why This Matters
For applications requiring controlled sulfur removal or catalyst selection, the lower HDS reactivity of 3-methoxybenzenethiol may be advantageous, preventing unwanted side reactions where sulfur retention is desired.
- [1] Electronic Effect of Substituents on the Hydrodesulfurization of Ring-Substituted Benzenethiols. Nippon Kagaku Kaishi 1987, 7, 1397-1402. View Source
